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Compound of Interest

Compound Name: 3-Fluoro-2-methoxybenzophenone

Cat. No.: B13979699

Get Quote

Executive Summary & Chemical Context
3-Fluoro-2-methoxybenzophenone represents a class of sterically hindered benzophenone

derivatives. Unlike its commercially ubiquitous analog Oxybenzone (2-Hydroxy-4-

methoxybenzophenone), which utilizes intramolecular hydrogen bonding to achieve planarity

and broad UV absorption, the 3-Fluoro-2-methoxy derivative exhibits Steric Inhibition of

Resonance (SIR).

The presence of the methoxy group at the ortho (2-) position, combined with the meta (3-)

fluorine, creates a "twisted" biphenyl conformation. This structural distortion significantly alters

its electronic transitions compared to planar alternatives, resulting in a hypsochromic (blue)

shift and hypochromic (reduced intensity) effect in the

bands.

Key Application Relevance
Drug Development: Used as a scaffold intermediate; spectral data is critical for reaction

monitoring (HPLC-UV).
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Photochemistry: Serves as a model for studying "twisted" excited states (TICT) where

planarization is sterically blocked.

Quality Control: Distinct spectral fingerprint allows differentiation from the 2-hydroxy impurity

(a common degradation product or synthetic precursor).

Structural & Electronic Analysis
To interpret the spectrum, one must understand the competing electronic effects:

2-Methoxy Group (Steric & Electronic):

Electronic: Electron Donating Group (EDG) via resonance, theoretically inducing a red

shift.

Steric: The bulky methyl group at the ortho position clashes with the carbonyl oxygen and

the adjacent phenyl ring. This forces the ring out of coplanarity with the carbonyl

-system, decoupling the resonance. The steric effect dominates, leading to a blue shift.

3-Fluoro Group (Inductive):

Electronic: Electron Withdrawing Group (EWG) via induction (

). It lowers the energy of the HOMO, slightly increasing the energy gap for transitions.

Mechanism Visualization
The following diagram illustrates the structural divergence between the target and its planar

alternative.
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Figure 1: Structural causality linking substitution patterns to spectral shifts. The 2-OMe group

forces a twist, breaking conjugation, whereas the 2-OH group locks planarity.

Comparative Spectral Data
The following table contrasts the target compound with the standard reference

(Benzophenone) and the functional alternative (Oxybenzone).

Solvent: Ethanol (Polar protic solvent chosen to highlight

interactions).

Compound
Primary Band (

)

Secondary
Band (

)

Molar
Extinction (

)

Structural
State

Benzophenone

(Ref)
252 nm 333 nm

~18,000

(Primary)
Free Rotation

2-Hydroxy-4-

methoxy (Alt)
288 nm 325 nm ~15,000 (Broad)

Planar (H-

Bonded)

4-

Methoxybenzoph

enone

290 nm ~335 nm (buried) ~20,000
Planar

(Resonance)

3-Fluoro-2-

methoxy (Target)
245 - 255 nm ~320 nm (Weak) < 10,000 Twisted (Steric)

Data Interpretation[1][2][3][4][5][6][7]
The "Blue Shift" Anomaly: While a methoxy group usually red-shifts the spectrum (as seen in

the 4-Methoxy isomer at 290 nm), the ortho placement in the target compound reverses this.

The twist reduces the effective conjugation length to that of a substituted benzene rather

than a fully conjugated benzophenone system.

Intensity Loss: The molar extinction coefficient (
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) for the target is significantly lower than the planar alternatives. This makes it a poor UV filter
candidate but an excellent probe for steric studies.

Experimental Protocol: Validated Spectral
Acquisition
To ensure reproducible data for this specific derivative, follow this self-validating protocol.

Reagents & Equipment[6][8][9]
Analyte: 3-Fluoro-2-methoxybenzophenone (>98% purity, HPLC grade).

Solvent: Spectroscopic grade Ethanol (cutoff <210 nm) or Cyclohexane (for non-polar

comparison).

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent

Cary 60).

Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow
Baseline Correction (Autozero):

Fill both cuvettes with pure solvent.

Scan range: 200 nm – 400 nm.

Perform baseline subtraction to remove solvent absorbance.

Stock Solution Preparation (Gravimetric):

Weigh approx. 10 mg of target compound into a 100 mL volumetric flask.

Dissolve in ethanol and dilute to mark.

Concentration Check: ~

M.
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Dilution Series (Linearity Validation):

Prepare three working dilutions:

M,

M, and

M.

Why? Benzophenones can aggregate or show non-linear Beer’s Law behavior at high

concentrations.

Acquisition:

Scan each dilution.[1]

Success Criteria: The

must not shift with concentration.[2] The Absorbance at

must be between 0.2 and 0.8 for maximum accuracy.

Derivative Spectroscopy (Optional but Recommended):

Calculate the 1st derivative (

).

Utility: This helps resolve the weak

shoulder (~320 nm) from the tail of the primary

band, which is often obscured in twisted benzophenones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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